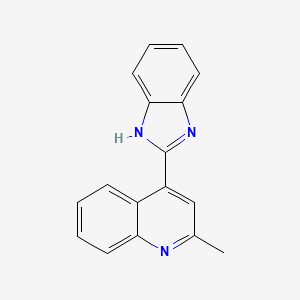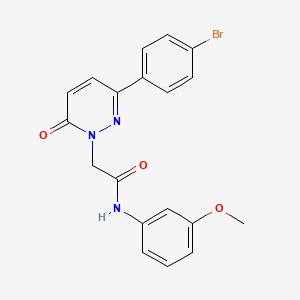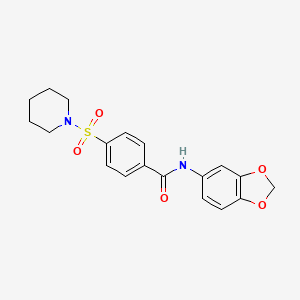
N-(1,3-benzodioxol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(benzo[d][1,3]dioxol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound that features a benzodioxole ring, a piperidine sulfonyl group, and a benzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide typically involves multiple steps, including the formation of the benzodioxole ring, sulfonylation, and amide bond formation. A common synthetic route may involve:
Formation of Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Amide Bond Formation: The final step involves coupling the sulfonylated benzodioxole with a benzoyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
N-(benzo[d][1,3]dioxol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized under strong oxidizing conditions.
Reduction: The amide bond can be reduced to an amine under reducing conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzodioxole ring.
Reduction: Amines derived from the reduction of the amide bond.
Substitution: Substituted derivatives where the sulfonyl group is replaced by the nucleophile.
Applications De Recherche Scientifique
N-(benzo[d][1,3]dioxol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor antagonist, depending on its structure and the biological system it is introduced into. The pathways involved could include inhibition of signal transduction or interference with metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(benzo[d][1,3]dioxol-5-yl)-3-(piperidin-1-ylsulfonyl)benzamide
- N-(benzo[d][1,3]dioxol-5-yl)-4-(morpholin-1-ylsulfonyl)benzamide
Uniqueness
N-(benzo[d][1,3]dioxol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C19H20N2O5S |
|---|---|
Poids moléculaire |
388.4 g/mol |
Nom IUPAC |
N-(1,3-benzodioxol-5-yl)-4-piperidin-1-ylsulfonylbenzamide |
InChI |
InChI=1S/C19H20N2O5S/c22-19(20-15-6-9-17-18(12-15)26-13-25-17)14-4-7-16(8-5-14)27(23,24)21-10-2-1-3-11-21/h4-9,12H,1-3,10-11,13H2,(H,20,22) |
Clé InChI |
MXNONEPRIYOYJD-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


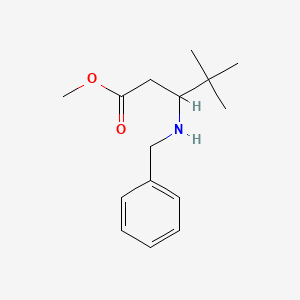
![N-(4-chlorophenyl)-2-{2-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetamide](/img/structure/B14879673.png)
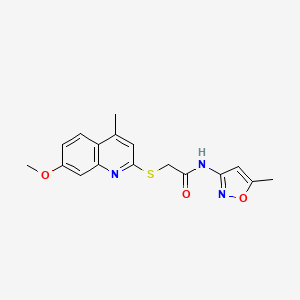
![3-(1,3-dioxo-1,3,6,7-tetrahydro-2H-indeno[6,7,1-def]isoquinolin-2-yl)propanoic acid](/img/structure/B14879700.png)
![2-[(Cyclohexanemethoxy)methyl]-4-fluorophenylZinc bromide](/img/structure/B14879702.png)
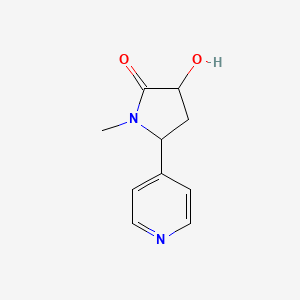
![4-[2-(1,3-Dioxan-2-yl)ethoxy]phenylZinc bromide](/img/structure/B14879707.png)
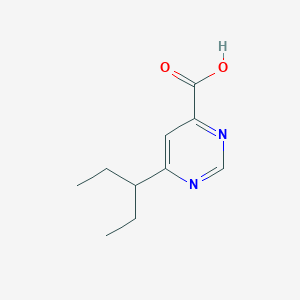
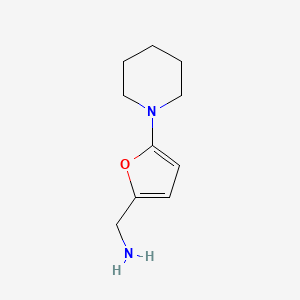
![2-[2-Oxo-3-(trifluoromethyl)piperidin-3-YL]-1H-isoindoline-1,3(2H)-dione](/img/structure/B14879722.png)
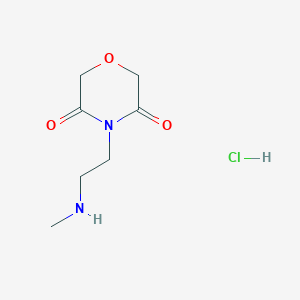
![2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide](/img/structure/B14879733.png)
